(2-Acetamido-5-chlorophenyl)boronic acid synthesis and characterization
(2-Acetamido-5-chlorophenyl)boronic acid synthesis and characterization
An In-depth Technical Guide to the Synthesis and Characterization of (2-Acetamido-5-chlorophenyl)boronic acid
Introduction: A Versatile Building Block in Modern Chemistry
(2-Acetamido-5-chlorophenyl)boronic acid is a highly functionalized organoboron compound that has emerged as a crucial building block in contemporary organic synthesis and medicinal chemistry. Its unique structural arrangement, featuring a boronic acid moiety ortho to an acetamido group and para to a chlorine atom, imparts a distinct reactivity profile. This makes it an invaluable reagent, particularly in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, which are fundamental for constructing carbon-carbon bonds.[1][2][3][4]
The ability to precisely introduce the 2-acetamido-5-chlorophenyl fragment into complex molecular architectures is of significant interest to drug development professionals. Boronic acids and their derivatives are integral to the discovery of new therapeutic agents, including proteasome inhibitors and β-lactamase inhibitors.[5][6][7] This guide, designed for researchers, scientists, and drug development professionals, provides a comprehensive overview of the synthesis, molecular properties, detailed characterization, and key applications of (2-Acetamido-5-chlorophenyl)boronic acid, grounding its protocols in established scientific principles.
Molecular Architecture and Physicochemical Properties
The reactivity and utility of (2-Acetamido-5-chlorophenyl)boronic acid are direct consequences of its molecular structure. The trigonal planar boron center, characteristic of sp² hybridization in arylboronic acids, is flanked by substituents that exert significant and opposing electronic effects.[8]
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2-Acetamido Group: This group acts as an electron-donating group through resonance. This effect increases the electron density at the boron center, which can help stabilize reactive intermediates in catalytic cycles.[8] Furthermore, the N-H proton of the amide can participate in intramolecular hydrogen bonding with one of the boronic acid hydroxyl groups, influencing the compound's conformation and reactivity.
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5-Chloro Group: The chlorine atom is electron-withdrawing via its inductive effect, which deactivates the phenyl ring and enhances the electrophilicity and Lewis acidity of the boron atom.[8] This modulation is critical for the transmetalation step in Suzuki-Miyaura couplings.
This electronic push-pull relationship makes the compound a stable, yet reactive, coupling partner.
Key Physicochemical Data
| Property | Value |
| CAS Number | 1072945-85-7[9][10] |
| Molecular Formula | C₈H₉BClNO₃[9][10] |
| Molecular Weight | 213.43 g/mol |
| IUPAC Name | (2-acetamido-5-chlorophenyl)boronic acid[9] |
| Appearance | Typically a white to off-white solid |
| Purity | Commercially available with ≥95.0% purity[9] |
Synthesis of (2-Acetamido-5-chlorophenyl)boronic acid: A Methodological Approach
The synthesis of substituted arylboronic acids often involves the borylation of an organometallic intermediate, such as a Grignard or organolithium reagent, with a trialkyl borate.[11][12] For (2-Acetamido-5-chlorophenyl)boronic acid, a common and effective strategy begins with the commercially available 2-amino-4-chlorophenol. The following protocol outlines a representative synthetic pathway.
Experimental Protocol: A Two-Step Synthesis
Step 1: Acetylation of 2-Amino-4-chlorophenol to N-(5-chloro-2-hydroxyphenyl)acetamide
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Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-amino-4-chlorophenol in a suitable solvent such as glacial acetic acid.
-
Reagent Addition: Cool the solution in an ice bath. Slowly add acetic anhydride dropwise while stirring. The amide functionality is introduced here as a protecting group and for its electronic influence on the subsequent borylation step.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for several hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC) until the starting material is consumed.
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Workup and Isolation: Quench the reaction by carefully pouring the mixture into cold water. The product, N-(5-chloro-2-hydroxyphenyl)acetamide, will precipitate as a solid. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.
Step 2: Borylation to yield (2-Acetamido-5-chlorophenyl)boronic acid
This step would typically proceed via a directed ortho-metalation or a related C-H activation/borylation strategy, though specific literature protocols for this exact transformation are proprietary or less common. A generalized approach based on established methods is as follows:
-
Reaction Setup: In a flame-dried, three-neck flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the N-(5-chloro-2-hydroxyphenyl)acetamide from Step 1 in an anhydrous ethereal solvent like tetrahydrofuran (THF).
-
Deprotonation/Metalation: Cool the solution to a low temperature (e.g., -78 °C) using a dry ice/acetone bath. Add a strong base, such as n-butyllithium, dropwise. The base deprotonates the most acidic proton, directing the subsequent borylation to the position ortho to the directing group.
-
Borylation: After stirring for a period to ensure complete metalation, slowly add a trialkyl borate (e.g., trimethyl borate or triisopropyl borate) to the reaction mixture. The organolithium intermediate attacks the electrophilic boron atom.
-
Hydrolysis: Allow the reaction to slowly warm to room temperature. Quench the reaction by adding an acidic aqueous solution (e.g., dilute HCl). This hydrolysis step converts the boronate ester intermediate into the desired boronic acid.
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Extraction and Purification: Extract the product into an organic solvent like ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography to yield pure (2-Acetamido-5-chlorophenyl)boronic acid.
Synthesis Workflow Diagram
Caption: A generalized two-step synthesis pathway.
Comprehensive Characterization: A Self-Validating System
Thorough analytical characterization is essential to confirm the identity, purity, and structural integrity of the synthesized (2-Acetamido-5-chlorophenyl)boronic acid. Each technique provides complementary information, creating a self-validating data package.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for unambiguous structure elucidation.
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¹H NMR: The proton NMR spectrum will show distinct signals for the aromatic protons, the acetamido methyl protons, and the amide N-H proton. The aromatic protons will exhibit splitting patterns (doublets, doublets of doublets) consistent with the 1,2,4-substitution pattern. The boronic acid protons (-B(OH)₂) are often broad and may exchange with solvent, sometimes making them difficult to observe.
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¹³C NMR: The carbon NMR spectrum will confirm the number of unique carbon environments, including signals for the aromatic carbons, the amide carbonyl carbon, and the methyl carbon.
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¹¹B NMR: This technique is specific for boron-containing compounds and is highly valuable for confirming the presence and electronic environment of the boronic acid moiety.[13] A single, relatively broad signal is expected in a chemical shift range typical for arylboronic acids.
Mass Spectrometry (MS)
MS is used to determine the molecular weight and can provide structural information through fragmentation analysis.
-
Methodology: Electrospray Ionization (ESI) is a common technique for analyzing boronic acids.[14][15]
-
Expected Results: In negative ion mode ESI-MS, the deprotonated molecule [M-H]⁻ would be the primary ion observed. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition (C₈H₈BClNO₃⁻). A key challenge in MS analysis of boronic acids is their tendency to form cyclic trimeric anhydrides known as boroxines, especially under thermal conditions, which can complicate spectra.[15]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the key functional groups present in the molecule.
-
Expected Absorption Bands:
-
~3400-3200 cm⁻¹: A broad band corresponding to the O-H stretching of the boronic acid group and the N-H stretching of the amide.
-
~1660 cm⁻¹: A strong absorption for the C=O stretching of the amide II band.
-
~1370 cm⁻¹: A characteristic band for the B-O stretching vibration.[16]
-
~800-700 cm⁻¹: Bands associated with C-Cl stretching and C-H out-of-plane bending in the aromatic ring.
-
Summary of Expected Analytical Data
| Technique | Expected Result |
| ¹H NMR | Signals for aromatic (δ 7-8 ppm), amide N-H (variable), and acetamido CH₃ (δ ~2.2 ppm) protons. |
| ¹¹B NMR | A single broad signal in the range of δ 27-33 ppm.[13] |
| HRMS (ESI-) | [M-H]⁻ ion observed, confirming the molecular formula C₈H₉BClNO₃. |
| IR (cm⁻¹) | Characteristic peaks for O-H/N-H, C=O (amide), and B-O bonds.[16][17][18] |
Characterization Workflow Diagram
Caption: Workflow for purification and analytical validation.
Applications in Suzuki-Miyaura Cross-Coupling
The primary application of (2-Acetamido-5-chlorophenyl)boronic acid is as a coupling partner in the Suzuki-Miyaura reaction.[1][4] This palladium-catalyzed reaction is one of the most powerful methods for forming C-C bonds between sp²-hybridized carbon atoms.[2][3]
In a typical Suzuki-Miyaura coupling, (2-Acetamido-5-chlorophenyl)boronic acid is reacted with an aryl or vinyl halide (or triflate) in the presence of a palladium catalyst and a base. This reaction efficiently constructs biaryl or aryl-vinyl structures, which are common motifs in pharmaceuticals and functional materials. The tolerance of the reaction to a wide variety of functional groups makes it exceptionally valuable in the later stages of a complex synthesis.[1][19] Its use allows medicinal chemists to rapidly generate libraries of analogues for structure-activity relationship (SAR) studies, accelerating the drug discovery process.[19][20]
Conclusion
(2-Acetamido-5-chlorophenyl)boronic acid is a sophisticated and valuable reagent for synthetic and medicinal chemists. Its synthesis, while requiring careful control of reaction conditions, is achievable through established organometallic methodologies. A rigorous combination of NMR spectroscopy, mass spectrometry, and IR spectroscopy provides a robust framework for its complete characterization, ensuring the quality and reliability required for research and development. As a versatile building block in Suzuki-Miyaura cross-coupling reactions, it provides a reliable pathway for the synthesis of complex molecules, underscoring its continued importance in the pursuit of novel therapeutics and advanced materials.
References
-
Discovery of Boronic Acids-Based β-Lactamase Inhibitors Through In Situ Click Chemistry. (n.d.). MDPI. Retrieved from [Link]
-
Suzuki coupling of different chloropyridines with phenylboronic acids. (n.d.). ResearchGate. Retrieved from [Link]
-
Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. (n.d.). MDPI. Retrieved from [Link]
-
FT-IR spectrum of 4-vinylphenyl boronic acid (VPBA, top) and CRX-3 (bottom). (n.d.). ResearchGate. Retrieved from [Link]
-
Selection of boron reagents for Suzuki–Miyaura coupling. (2013). Chemical Society Reviews, 42(22), 8820-8833. Retrieved from [Link]
-
¹¹B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations. (2022). Journal of Organic Chemistry, 87(22), 15071-15076. Retrieved from [Link]
-
Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. (2021). Pharmaceuticals, 14(9), 890. Retrieved from [Link]
-
The Role of Boronic Acids in Pharmaceutical Discovery & Synthesis. (n.d.). Retrieved from [Link]
-
Synthesis of biologically active boron-containing compounds. (2015). Future Medicinal Chemistry, 7(16), 2037-2057. Retrieved from [Link]
-
Suzuki cross-coupling reaction. (2020, February 13). [Video]. YouTube. Retrieved from [Link]
-
The Crucial Role of Boronic Acids in Modern Drug Discovery. (n.d.). Retrieved from [Link]
-
2-Chlorophenylboronic acid. (n.d.). PubChem. Retrieved from [Link]
-
Analysis of Boronic Acids Without Chemical Derivatisation. (n.d.). ResearchGate. Retrieved from [Link]
- Synthetic method of p-chlorophenylboronic acid. (n.d.). Google Patents.
- A kind of high-purity, method to chlorophenylboronic acid is prepared in high yield. (n.d.). Google Patents.
-
Synthesis, IR Spectra, Crystal Structure and DFT Studies on 1-Acetyl-3-(4-Chlorophenyl)-5-(4-Methylphenyl)-2-Pyrazoline. (2008). Molecules, 13(9), 2039-2048. Retrieved from [Link]
-
p-Methylbenzeneboronic acid. (n.d.). NIST WebBook. Retrieved from [Link]
-
SID 160845211. (n.d.). PubChem. Retrieved from [Link]
-
5-Acetylthiophene-2-boronic acid - Optional[ATR-IR] - Spectrum. (n.d.). SpectraBase. Retrieved from [Link]
-
17O NMR studies of boronic acids and their derivatives. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]
-
Welcome To Hyma Synthesis Pvt. Ltd. (n.d.). Retrieved from [Link]
-
¹H-NMR spectrum of 2,6-dimethylphenylboronic acid. (n.d.). ResearchGate. Retrieved from [Link]
-
Synthesis, IR spectra, crystal structure and DFT studies on 1-acetyl-3-(4-chlorophenyl)-5-(4-methylphenyl)-2-pyrazoline. (2008). Molecules, 13(9), 2039-48. Retrieved from [Link]
-
Acetamide, N-(4-bromophenyl)-2-methoxy-. (n.d.). NIST WebBook. Retrieved from [Link]
-
1-Boc-5-methoxyindole-2-boronic acid - Optional[FTIR] - Spectrum. (n.d.). SpectraBase. Retrieved from [Link]
Sources
- 1. tcichemicals.com [tcichemicals.com]
- 2. researchgate.net [researchgate.net]
- 3. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. (2-Acetamido-5-chlorophenyl)boronic acid | 1072945-85-7 | Benchchem [benchchem.com]
- 9. fluorochem.co.uk [fluorochem.co.uk]
- 10. 2-ACETAMIDO-5-CHLOROPHENYLBORONIC ACID CAS#: 1072945-85-7 [amp.chemicalbook.com]
- 11. m.youtube.com [m.youtube.com]
- 12. CN106946915A - A kind of high-purity, method to chlorophenylboronic acid is prepared in high yield - Google Patents [patents.google.com]
- 13. 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. Synthesis, IR Spectra, Crystal Structure and DFT Studies on 1-Acetyl-3-(4-Chlorophenyl)-5-(4-Methylphenyl)-2-Pyrazoline [mdpi.com]
- 18. Synthesis, IR spectra, crystal structure and DFT studies on 1-acetyl-3-(4-chlorophenyl)-5-(4-methylphenyl)-2-pyrazoline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. nbinno.com [nbinno.com]
- 20. nbinno.com [nbinno.com]
